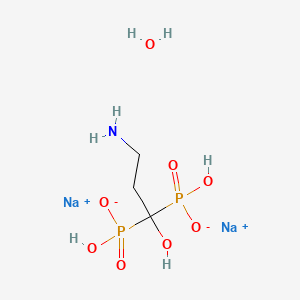
Disodium pamidronate hydrate
概要
説明
Disodium pamidronate hydrate is a bisphosphonate compound used primarily in the treatment of bone diseases. It is known for its ability to inhibit bone resorption, making it effective in conditions such as osteoporosis, hypercalcemia of malignancy, and Paget’s disease of bone . The compound is a second-generation bisphosphonate, characterized by the presence of nitrogen in its structure, which enhances its potency compared to first-generation bisphosphonates .
準備方法
Disodium pamidronate hydrate can be synthesized through various methods. One common synthetic route involves the reaction of β-alanine with phosphorus trichloride and phosphorous acid. The reaction is typically carried out in solvents such as chlorobenzene or acetonitrile at elevated temperatures (70-132°C) followed by hydrolysis and pH adjustment to obtain the desired product . Industrial production methods often involve the use of sulfolane or methane-sulfonic acid as solvents, optimizing the reaction conditions to achieve higher yields .
化学反応の分析
Disodium pamidronate hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for bisphosphonates.
Substitution: Substitution reactions can occur, particularly involving the amino group in the compound’s structure.
Common reagents used in these reactions include phosphorus trichloride, phosphorous acid, and various solvents like chlorobenzene, acetonitrile, and sulfolane . The major products formed from these reactions are pamidronic acid and its disodium salt hydrate .
科学的研究の応用
Disodium pamidronate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other bisphosphonate derivatives.
Medicine: This compound is used clinically to treat bone diseases such as osteoporosis, Paget’s disease, and hypercalcemia of malignancy.
作用機序
Disodium pamidronate hydrate works by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . When osteoclasts attempt to resorb bone containing pamidronate, the compound is released and taken up by the osteoclasts, leading to their inactivation and apoptosis . This process helps to maintain bone density and reduce the risk of fractures in patients with bone diseases .
類似化合物との比較
Disodium pamidronate hydrate is part of the bisphosphonate class of drugs, which includes other compounds such as alendronate, ibandronate, risedronate, and zoledronate . Compared to these compounds, pamidronate has a moderate potency and is often used in conditions where a less potent bisphosphonate is sufficient . Its unique structure, which includes an amino group, distinguishes it from other bisphosphonates and contributes to its specific binding properties and mechanism of action .
Similar compounds include:
Alendronate: A more potent bisphosphonate used for similar indications.
Ibandronate: Known for its high potency and used in the treatment of osteoporosis.
Risedronate: Another potent bisphosphonate with a similar mechanism of action.
Zoledronate: The most potent bisphosphonate, used in severe cases of bone resorption.
This compound remains a valuable compound in both clinical and research settings due to its efficacy and well-understood mechanism of action.
特性
分子式 |
C3H11NNa2O8P2 |
|---|---|
分子量 |
297.05 g/mol |
IUPAC名 |
disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;hydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |
InChIキー |
TVQNUQCYOOJTMK-UHFFFAOYSA-L |
正規SMILES |
C(CN)C(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














